REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([O:18][CH3:19])(=[O:17])[CH:14]([CH3:16])[CH3:15].I[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25].CN1C(=O)N(C)CCC1>C1COCC1.CCCCCC>[CH3:19][O:18][C:13](=[O:17])[C:14]([CH3:16])([CH3:15])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ICCCC(C)C
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C.
|
Type
|
WAIT
|
Details
|
allowed to slowly reach ambient temperature over 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of ammonium chloride (saturated aqueous solution)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (2×10 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCCC(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |